(1R,4S)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid

Foldamers Peptide Nanotubes Constrained Peptides

Researchers requiring precise (1R,4S) stereochemistry for conformational constraint in peptide design often face supply inconsistencies with generic cis-aminocyclopentene derivatives. This compound delivers the defined (1R,4S) configuration essential for: • Antiviral carbocyclic nucleoside synthesis (e.g., abacavir intermediates) • β-Sheet foldamer design via cis-γ-amino acid geometry • 2024 patented high-yield route to chiral trans-aminocyclopentane derivatives BenchChem ensures consistent chiral purity and global availability for R&D through pilot-scale quantities.

Molecular Formula C11H17NO4
Molecular Weight 227.26 g/mol
CAS No. 108999-93-5
Cat. No. B010197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,4S)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid
CAS108999-93-5
Molecular FormulaC11H17NO4
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC(C=C1)C(=O)O
InChIInChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-8-5-4-7(6-8)9(13)14/h4-5,7-8H,6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8+/m0/s1
InChIKeyWOUNTSATDZJBLP-JGVFFNPUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chiral Building Block for Constrained Peptides


(1R,4S)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid (CAS 108999-93-5) is a chiral, non-proteinogenic cyclic γ-amino acid derivative featuring a cis-relationship between the Boc-protected amine and carboxylic acid groups on a cyclopentene ring [1]. This specific stereochemistry and rigid backbone make it a valuable synthon for introducing conformational constraint into peptides and for constructing complex pharmaceutical intermediates, where control over 3D structure is paramount [2]. Its designation as 'Boc-L-AcPEC' distinguishes it from its enantiomer and trans diastereomers.

Stereochemical-control study fit: (1R,4S) cis configuration
Constrained peptide and foldamer design
Differentiates from (1S,4R) enantiomer and trans diastereomers

Why Generic Substitution Is Not Advised


The compound's value is entirely locked in its specific (1R,4S) stereochemistry, which dictates the 3D architecture of downstream molecules. Its enantiomer, (1S,4R)-N-Boc-4-aminocyclopent-2-enecarboxylic acid, has an opposite optical rotation ([α]D25 = +49 ± 2º vs. −48.5 ± 2º in methanol) and would create mirror-image drug candidates with profoundly different pharmacological properties. Furthermore, trans (or (1R,4R)/(1S,4S)) diastereomers introduce fundamentally different conformational constraints compared to the cis arrangement of the target compound, leading to entirely different peptide secondary structures [1]. Generic substitution without rigorous attention to chiral purity and configuration risks synthesizing an inactive or even toxic isomer. A recent patent highlights the compound's unique utility as a precursor for synthesizing a specific chiral trans-aminocyclopentane derivative, achieving a simpler and higher-yielding route than previous methods [2].

Enantiomer mismatch
(1S,4R) enantiomer yields opposite optical rotation and may shift stereochemical outcome in chiral synthesis.
Diastereomer configuration shift
Trans isomers alter conformational constraint, potentially changing peptide folding architecture away from intended β-sheet motifs.

Quantitative Differentiation Evidence


Stereochemistry-Driven Conformational Control

The cis relationship between the amino and carboxylic acid groups in (1R,4S)-configured gamma-amino acids forces peptides to adopt a flat, beta-sheet-like conformation, a property absent in trans diastereomers which promote different folding architectures [1]. This class-level inference provides a clear design rationale for choosing the cis isomer over its trans counterpart for specific structural goals.

Conformational Control
Class-level inference
cis induces flat/β-sheet; trans differs qualitatively [1]
Supports cis-isomer selection for foldamer design
Data to verify for specific peptide constructs
Foldamers Peptide Nanotubes Constrained Peptides

Enantiomeric Identity and Chiral Purity Control

The target (1R,4S) compound is characterized by a positive optical rotation, while its enantiomer is levorotatory. This is a direct head-to-head differentiation, as verified by multiple vendor specifications. The (1R,4S)-enantiomer shows an optical rotation of +48.5° to +49° (c=1, MeOH) , while the (1S,4R)-enantiomer shows -48.5° . This precise stereochemical identity is critical when this compound serves as an intermediate for a chiral drug where only one enantiomer is the active pharmaceutical ingredient.

Optical Rotation
Data to verify
[α]D +48.5° vs −48.5° (c=1, MeOH)
Enantiomer attribution review for QC
Supplier specification review recommended
Chiral Resolution Enantioselective Synthesis Pharmaceutical Impurities

Superior Synthetic Route Efficiency

A direct head-to-head comparison in a 2024 patent reveals that using the (1R,4S)-4-((tert-butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid as a starting material provides a more efficient route to chiral trans-N-BOC-1-aminocyclopentane-3-carboxylic acid compared to prior art methods that did not use this specific isomer [1]. The new process is explicitly described as having 'significantly fewer reaction steps, a simpler overall process, and higher total yield, which greatly reduces production costs and is suitable for industrial production' [1].

Synthetic Route
Reported
New route: fewer steps, higher yield (qualitative) [1]
May support scale-up feasibility review
Quantitative validation from patent needed
Process Chemistry Scale-up Synthesis Patent Landscape

Key Application Scenarios


Chiral Precursor for Antiviral Agents

This compound's (1R,4S) scaffold is the direct precursor to specific enantiomers of carbocyclic nucleosides. For instance, its use has been documented in patent literature for the synthesis of (1R,4S)- or (1S,4R)-4-[(2-amino-6-chloro-5-formamido-4-pyrimidinyl)amino]-2-cyclopentenyl-1-methanol, a key intermediate in the synthesis of antiviral drugs like abacavir [1]. The specific (1R,4S) stereochemistry is mandatory for generating the correct chirality in the drug candidate, as demonstrated by the fact that the opposite enantiomer leads to a different diastereomer of the final product.

Design of Rigid Peptide Foldamers

As a cis-γ-amino acid, this building block is rationally selected to design foldamers that mimic β-sheet structures [2]. The cis relationship between the amine and carboxyl groups is essential for inducing the desired flat conformation. Researchers should procure this specific isomer to create self-assembling peptide nanotubes or β-sheet mimetics, as the trans isomer will lead to a different structural outcome. This application is directly supported by the class-level evidence on γ-amino acid foldamer design [2].

Cost-Effective Synthesis of Chiral Intermediates

Process chemists seeking to manufacture chiral trans-aminocyclopentane derivatives should consider this compound as the starting material. A 2024 patent demonstrates a simplified, higher-yielding route to chiral trans-N-BOC-1-aminocyclopentane-3-carboxylic acid when using this specific (1R,4S) isomer, offering a competitive advantage over alternative synthetic strategies [3]. The decision to use this isomer is based on its proven ability to streamline production, a key procurement consideration for scaling up research compounds to pilot plant quantities.

Application
Selection Property
Validation Focus
Antiviral nucleoside intermediate studies
(1R,4S) stereochemical configuration
Chiral purity and enantiomeric excess review
Peptide foldamer design
cis-γ-amino acid geometry
Conformational analysis and β-sheet characterization
Chiral intermediate process research
Reported route efficiency context
Process yield and step-count verification
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